3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Description
3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications
Molecular and Crystal Structures
Research by Kuleshova and Khrustalev (2000) explores the molecular and crystal structures of hydroxy derivatives of hydropyridine, focusing on the influence of hydrogen bonds on molecule conformation and packing in crystals. This study highlights the role of intramolecular and intermolecular hydrogen bonds in determining the structural arrangement of complex molecules, which could be relevant to understanding the behavior of "3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one" in various states (Kuleshova & Khrustalev, 2000).
Synthesis Techniques
Li (2012) describes the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate that shares structural similarities with the compound , emphasizing the importance of chlorination and condensation processes in the synthesis of complex organic molecules. This synthesis pathway could offer insights into potential methods for synthesizing "this compound" (Shen Li, 2012).
Properties
IUPAC Name |
3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-20-8-2-3-13(16(20)22)17(23)21-9-5-12(6-10-21)24-15-4-7-19-11-14(15)18/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBQCCKUXDCJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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